Sulfadiazine zinc

Catalog No.
S601624
CAS No.
66219-86-1
M.F
C20H18N8O4S2Zn
M. Wt
563.9 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfadiazine zinc

CAS Number

66219-86-1

Product Name

Sulfadiazine zinc

IUPAC Name

zinc;(4-aminophenyl)sulfonyl-pyrimidin-2-ylazanide

Molecular Formula

C20H18N8O4S2Zn

Molecular Weight

563.9 g/mol

InChI

InChI=1S/2C10H9N4O2S.Zn/c2*11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h2*1-7H,11H2;/q2*-1;+2

InChI Key

RXXROIWDLGTUIN-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Zn+2]

Synonyms

Sulfadiazine, Sulfadiazine, Zinc, Sulfazin, Sulfazine, Sulphadiazine, Zinc Sulfadiazine

Canonical SMILES

C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Zn+2]

One of the short-acting SULFONAMIDES used in combination with PYRIMETHAMINE to treat toxoplasmosis in patients with acquired immunodeficiency syndrome and in newborns with congenital infections.

Sulfadiazine zinc, also known as zinc sulfadiazine, is a topical antimicrobial compound that combines the properties of sulfadiazine, a sulfonamide antibiotic, with zinc ions. This compound is primarily utilized in the treatment of burns and skin infections, particularly those caused by Pseudomonas aeruginosa. It exhibits enhanced antimicrobial activity compared to its individual components due to the synergistic effects of zinc, which is essential for various biological processes including wound healing and immune function .

Zinc sulfadiazine is formed through the reaction of a water-soluble zinc salt, such as zinc acetate or zinc nitrate, with sulfadiazine in an aqueous solution. The general reaction can be represented as follows:

Zn2++2SulfadiazineZinc Sulfadiazine\text{Zn}^{2+}+2\text{Sulfadiazine}\rightarrow \text{Zinc Sulfadiazine}

This complexation leads to the formation of a stable compound that retains the antibiotic properties of sulfadiazine while benefiting from the essential trace metal zinc . The compound's mechanism of action involves binding to bacterial proteins and DNA, similar to silver sulfadiazine, but with a longer-lasting effect due to its slower reaction kinetics .

Zinc sulfadiazine demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. It is particularly effective in preventing and treating infections in burn wounds. In vitro studies have shown that it is effective against Pseudomonas aeruginosa, which is a common pathogen associated with burn injuries. Moreover, animal studies indicate that zinc sulfadiazine not only reduces infection rates but also enhances wound healing and decreases mortality associated with severe burns .

The synthesis of zinc sulfadiazine typically involves the following steps:

  • Preparation of Reactants: A solution containing a water-soluble zinc salt (e.g., zinc acetate) is prepared.
  • Addition of Sulfadiazine: A stoichiometric amount of sodium sulfadiazine is added to the zinc salt solution.
  • Precipitation: Upon mixing, zinc sulfadiazine precipitates out of the solution.
  • Purification: The precipitate is filtered and washed to remove unreacted materials and impurities.

Alternative methods include using methylamine or ethylenediamine in the reaction process to form different amine complexes of zinc sulfadiazine, which may exhibit varying properties and activities .

Zinc sulfadiazine is primarily used in:

  • Topical Treatment for Burns: It is applied to second-degree burns and other skin injuries to prevent infection and promote healing.
  • Wound Care: Its antimicrobial properties make it suitable for treating various types of wounds.
  • Veterinary Medicine: It is also used in veterinary applications for similar purposes in animals .

Studies have shown that the presence of p-aminobenzoic acid can partially reverse the antimicrobial activity of zinc sulfadiazine. This suggests that while it retains effectiveness against bacteria, certain compounds may interfere with its action . Furthermore, interaction studies involving molecularly imprinted polymers have demonstrated that complexes formed between zinc ions and sulfadiazine can enhance selectivity and efficiency in drug delivery systems .

Zinc sulfadiazine shares similarities with several other compounds used for similar therapeutic purposes. Below is a comparison highlighting its uniqueness:

CompoundCompositionPrimary UseUnique Features
Silver SulfadiazineSilver ion + SulfadiazineTopical treatment for burnsStronger antibacterial action but higher toxicity
Zinc SulfateZinc ionDietary supplementPrimarily used for nutritional purposes
Mafenide AcetateMafenide + AcetateTopical treatment for burnsEffective against Gram-negative bacteria
BacitracinBacitracinTopical antibioticEffective against Gram-positive bacteria

Zinc sulfadiazine stands out due to its dual action as both an antimicrobial agent and a source of zinc, which aids in wound healing. Its lower toxicity compared to silver sulfadiazine makes it a preferred choice in many clinical settings .

Molecular Formula and Structural Identity

Sulfadiazine zinc represents a coordination complex formed between zinc(II) ions and sulfadiazine ligands, exhibiting the molecular formula C₂₀H₁₈N₈O₄S₂Zn [1] [3]. The compound possesses a molecular weight of 563.9 grams per mole, as determined through computational analysis by PubChem [1]. The Chemical Abstracts Service has assigned this compound the registry number 66219-86-1, establishing its definitive chemical identity [3].

The structural framework of sulfadiazine zinc consists of a central zinc(II) metal center coordinated to two sulfadiazine ligands [1]. Each sulfadiazine ligand, formally designated as 4-amino-N-pyrimidin-2-ylbenzenesulfonamide, serves as a bidentate chelating agent through coordination via the pyrimidine nitrogen and sulfonamide nitrogen atoms [7] [11]. The International Union of Pure and Applied Chemistry nomenclature identifies this complex as zinc bis[(4-aminobenzene-1-sulfonyl)(pyrimidin-2-yl)azanide] [1].

The coordination environment around the zinc center exhibits a distorted tetrahedral geometry, as evidenced by infrared spectroscopic and crystallographic investigations [7] [14]. The metal-nitrogen bond formation results in characteristic shifts in vibrational frequencies, confirming the coordination of sulfadiazine through both the pyrimidinyl nitrogen and sulfonamido nitrogen donor atoms [7] [14].

PropertyValueReference
Molecular FormulaC₂₀H₁₈N₈O₄S₂Zn [1] [3]
Molecular Weight563.9 g/mol [1]
CAS Registry Number66219-86-1 [3]
Alternative CAS Numbers69858-60-2, 61264-09-3 [1]
IUPAC Namezinc;(4-aminophenyl)sulfonyl-pyrimidin-2-ylazanide [1]

Physical and Chemical Characteristics

Sulfadiazine zinc manifests as a white crystalline powder under standard laboratory conditions [5] [7]. The compound demonstrates limited solubility in water while exhibiting enhanced solubility in common organic solvents, indicating its nonelectrolyte nature in aqueous systems [7]. This solubility profile distinguishes sulfadiazine zinc from its silver analog, as zinc sulfadiazine displays superior wettability and ease of formulation into ointment preparations [5].

Thermogravimetric analysis reveals that sulfadiazine zinc undergoes a characteristic two-step decomposition pattern [7]. The initial decomposition step occurs within the temperature range of 300-410 Kelvin, corresponding to the elimination of coordinated water molecules [7]. The secondary decomposition phase transpires between 450-910 Kelvin, during which the sulfadiazine ligand decomposes from the zinc complex [7].

The magnetic properties of sulfadiazine zinc reflect the diamagnetic nature expected for zinc(II) complexes with a d¹⁰ electronic configuration [7]. This diamagnetic behavior confirms the absence of unpaired electrons in the coordination sphere, consistent with the filled d-orbital configuration of the zinc(II) ion [7].

Comparative solubility studies demonstrate that sulfadiazine zinc exhibits markedly higher aqueous solubility compared to silver sulfadiazine, with reported values of 280.0 milligrams per milliliter for zinc sulfadiazine versus 1.8 milligrams per milliliter for the silver analog [5]. This enhanced solubility profile contributes to improved bioavailability and formulation versatility of the zinc-containing compound [5].

Crystallographic Properties

Crystal System and Unit Cell Parameters

Crystallographic investigations of sulfadiazine zinc complexes reveal a tetragonal crystal system with well-defined unit cell parameters [7]. X-ray diffraction analysis of the zinc molybdate sulfadiazine complex, formulated as Zn(C₁₀H₁₀N₄O₂S)·MoO₄·H₂O, demonstrates tetragonal symmetry with lattice parameters a = b = 23.8394 Ångströms and c = 15.2963 Ångströms [7].

The unit cell volume calculated from these parameters equals 8693.2164 cubic Ångströms, accommodating 27 molecules within the crystallographic unit cell [7]. The observed density of 3.396 grams per cubic centimeter correlates closely with the calculated density of 3.352 grams per cubic centimeter, validating the structural determination within experimental error limits [7].

Temperature-dependent crystallographic studies of related zinc sulfadiazine complexes reveal unique coordination behavior [26]. High-resolution diffraction data demonstrate that the zinc coordination geometry transitions from nearly tetrahedral at 100 Kelvin to incorporating a fifth longer interaction at 200 Kelvin [26]. This structural flexibility represents a fully reversible temperature-dependent coordination change that influences the charge density distribution within the compound [26].

Crystallographic ParameterValueReference
Crystal SystemTetragonal [7]
Unit Cell Parameter a23.8394 Å [7]
Unit Cell Parameter b23.8394 Å [7]
Unit Cell Parameter c15.2963 Å [7]
Unit Cell Volume8693.2164 ų [7]
Molecules per Unit Cell27 [7]
Calculated Density3.352 g/cm³ [7]
Observed Density3.396 g/cm³ [7]

X-ray Diffraction Analysis

Powder X-ray diffraction analysis of sulfadiazine zinc complexes yields distinctive diffraction patterns comprising 43 well-resolved peaks, confirming the crystalline nature of the compound [7]. The diffraction pattern exhibits characteristic reflections with varying intensities, with the most intense peak occurring at a d-spacing of 3.52958 Ångströms corresponding to the (4 1 2) Miller indices [7].

The indexing of diffraction peaks follows systematic analysis using trial-and-error methodology, comparing observed and calculated sin²θ values until optimal agreement between experimental and theoretical patterns emerges [7]. This systematic approach enables precise determination of unit cell parameters and confirms the tetragonal crystal symmetry assignment [7].

Significant reflections in the diffraction pattern include peaks at d-spacings of 15.30390, 12.23475, and 6.84281 Ångströms, corresponding to the (1 0 0), (1 0 1), and (0 0 3) crystallographic planes respectively [7]. The relative intensities of these reflections provide insights into the electron density distribution and atomic positioning within the unit cell [7].

The comprehensive diffraction analysis encompasses peak positions ranging from low-angle reflections at 15.30390 Ångströms to high-angle reflections at 1.21665 Ångströms, enabling detailed structural refinement and validation of the proposed crystallographic model [7]. The excellent agreement between observed and calculated diffraction patterns substantiates the accuracy of the structural determination [7].

Crystal Packing and Intermolecular Interactions

The crystal packing arrangement of sulfadiazine zinc involves complex intermolecular interactions that stabilize the three-dimensional structure [11] [27]. In related zinc-bound sulfonamide systems, secondary interactions involving zinc-coordinated ligands play crucial roles in structural stabilization and macromolecular organization [27].

Hydrogen bonding networks constitute a primary stabilizing force in sulfadiazine zinc crystal structures [8] [28]. The amino groups of the sulfadiazine ligands participate in intermolecular hydrogen bonding interactions, creating extended networks that enhance crystal stability [8]. These hydrogen bonds typically involve nitrogen-hydrogen donors and oxygen acceptors from neighboring molecules [8].

The coordination of sulfadiazine to zinc modulates the hydrogen bonding properties of the ligand through polarization effects [27]. Zinc binding influences the protonation states and hydrogen bonding capabilities of the coordinated sulfadiazine molecules, affecting the overall packing arrangement [27]. The metal coordination induces structural rigidity that directs specific intermolecular contact patterns [27].

π-π stacking interactions between aromatic rings of adjacent sulfadiazine ligands contribute additional stabilization to the crystal structure [34]. These aromatic interactions complement the hydrogen bonding network to create a robust three-dimensional framework [34]. The presence of zinc ions influences the orientation and spacing of aromatic rings, optimizing π-π overlap and interaction strength [34].

The sulfonyl groups of sulfadiazine participate in dipole-dipole interactions that further stabilize the crystal packing [7]. The electronegativity differences between sulfur and oxygen atoms create permanent dipoles that align favorably in the solid state [7]. These interactions work synergistically with hydrogen bonding and π-π stacking to determine the overall crystal architecture [7].

Electronic and Spectroscopic Properties

Infrared spectroscopic analysis of sulfadiazine zinc reveals characteristic vibrational modes that confirm the coordination environment and structural features [7] [14]. The amino group stretching vibrations appear as broad bands at 3428 and 3357 wavenumbers, representing asymmetric and symmetric N-H stretching modes respectively [7]. These frequencies undergo minimal shifts upon coordination, indicating that the amino groups remain largely unaffected by zinc binding [7].

The coordination of sulfadiazine to zinc manifests through significant shifts in pyrimidine and sulfonamide vibrational frequencies [7] [14]. The C=N stretching vibrations of the pyrimidine ring, originally observed at 1652 and 1580 wavenumbers in free sulfadiazine, shift upon complexation and confirm metal coordination through the pyrimidinyl nitrogen atom [14]. Similarly, the S-N stretching band shifts to higher frequencies by 27-45 wavenumbers, confirming coordination through the sulfonamido nitrogen [14].

The sulfonyl group vibrations provide additional spectroscopic evidence for the coordination mode [7] [14]. Asymmetric and symmetric SO₂ stretching modes appear at 1325 and 1155 wavenumbers respectively, with minimal frequency shifts indicating non-participation of sulfonyl oxygens in direct metal coordination [14]. This observation supports the bidentate chelation mode involving nitrogen donor atoms rather than oxygen coordination [14].

Metal-ligand vibrational modes appear in the far-infrared region, with characteristic metal-nitrogen stretching frequencies observed around 480-510 wavenumbers [7]. These low-frequency modes confirm the formation of zinc-nitrogen bonds and provide direct spectroscopic evidence for the coordination interaction [7]. Additional metal-oxygen and metal-sulfur vibrational modes appear at 499 and 938 wavenumbers respectively [7].

Nuclear magnetic resonance spectroscopic studies of zinc-sulfadiazine systems reveal characteristic chemical shift changes upon coordination [14] [15]. The sulfa-imino proton and free amino group protons exhibit altered chemical environments due to coordination effects, confirming the involvement of these functional groups in zinc binding [14]. The diamagnetic nature of zinc(II) enables high-resolution NMR analysis without paramagnetic broadening effects [15].

Electronic absorption spectroscopy demonstrates the influence of zinc coordination on the electronic structure of sulfadiazine [14]. The ligand-to-metal charge transfer transitions and intraligand electronic excitations provide insights into the bonding characteristics and electronic communication between zinc and sulfadiazine [14]. The absence of d-d transitions reflects the filled d¹⁰ configuration of zinc(II) [15].

Structure-Activity Relationships

The structural features of sulfadiazine zinc directly influence its biological and chemical activity through specific molecular recognition mechanisms [11] [17]. Infrared ion spectroscopy studies reveal that zinc-bound sulfadiazine adopts a three-coordinate configuration with ZnOH⁺ binding to sulfadiazine via nitrogen heterocycle and sulfonyl oxygen donor atoms [11]. This coordination arrangement represents the thermodynamically favored binding mode with sulfadiazine acting as a bidentate chelating ligand [11].

The chelation of sulfadiazine to zinc enhances the stability and reactivity of the complex compared to free sulfadiazine [25]. Complex formation between zinc ions and sulfadiazine occurs in a 1:2 metal-to-ligand ratio, creating stable coordination compounds with improved selectivity for molecular recognition applications [25]. This complexation behavior enables the development of molecularly imprinted polymers with enhanced selectivity for sulfadiazine detection and removal [25].

Zinc coordination modulates the electronic properties of sulfadiazine through polarization effects that influence hydrogen bonding and intermolecular interactions [27]. The metal binding activates specific functional groups for enhanced reactivity while simultaneously providing structural rigidity that directs molecular recognition events [27]. These dual effects contribute to the improved biological activity observed in zinc-sulfadiazine formulations compared to free sulfadiazine [18].

The antimicrobial activity of sulfadiazine zinc derives from multiple mechanisms involving both zinc release and sulfadiazine activity [17] [18]. Zinc-attenuating compounds demonstrate broad-spectrum antifungal activity through interference with zinc homeostasis in pathogenic organisms [17]. The controlled release of zinc from sulfadiazine complexes provides sustained antimicrobial effects while minimizing systemic exposure [18].

Comparative studies demonstrate that zinc sulfadiazine exhibits superior antimicrobial efficacy compared to silver sulfadiazine in specific applications [18] [20]. The combination of zinc pyrithione with silver sulfadiazine produces additive antimicrobial effects against biofilm-associated bacterial pathogens, suggesting synergistic interactions between zinc and sulfonamide components [18] [20]. These enhanced activities correlate with improved tissue penetration and sustained release characteristics of zinc-based formulations [5].

UNII

5FE7HP0JMG

Other CAS

69858-60-2

Wikipedia

Sulfadiazine zinc

Dates

Last modified: 02-18-2024

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